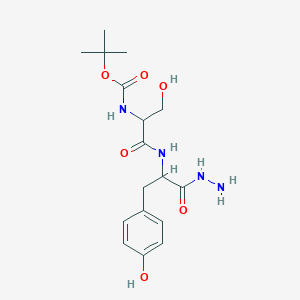
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactionsThe reaction conditions may vary depending on the specific synthetic pathway, but common reagents include acyl chlorides, amines, and bases .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: Cyclization reactions can be performed to form more complex ring structures, often using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to inhibit certain enzymes or interact with specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-(4-Methylphenyl)-3-(heptylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group instead of a chlorine atom at the 4-position of the phenyl ring.
1-(4-Chlorophenyl)-3-(octylamino)pyrrolidine-2,5-dione: This compound has an octyl group instead of a heptyl group attached to the amino group.
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,4-dione: This compound has a different position of the carbonyl group in the pyrrolidine ring.
These similar compounds may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWUJXIMIZPFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
![2-[(3,5-DICHLORO-4-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B4920557.png)
![methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate](/img/structure/B4920582.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4920585.png)
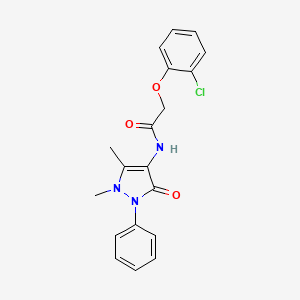

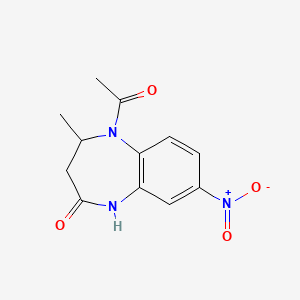
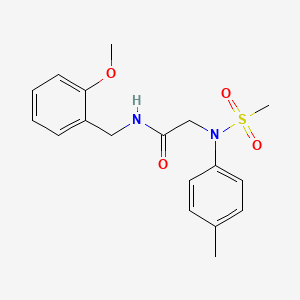
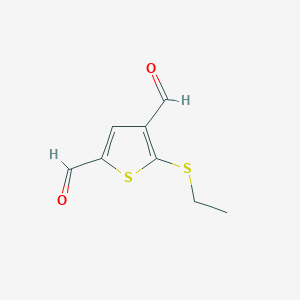
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)
